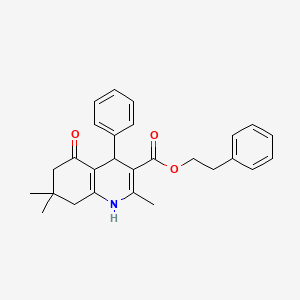
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid ist eine organische Verbindung, die zur Klasse der Amide gehört. Sie zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe und eines Dibenzylamins aus, die an ein Propenamid-Grundgerüst gebunden sind.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Malonsäure in Gegenwart einer Base wie Pyridin, um 4-Methoxyzimtsäure zu bilden . Dieser Zwischenprodukt wird dann unter Verwendung von Thionylchlorid in sein Säurechlorid umgewandelt. Der letzte Schritt beinhaltet die Reaktion des Säurechlorids mit Dibenzylamin, um das gewünschte Amidprodukt zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für (2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur und Lösungsmittelwahl beinhalten, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Die Doppelbindung im Propenamid-Grundgerüst kann reduziert werden, um ein gesättigtes Amid zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriumhydrid (NaH) und Alkylhalogeniden durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von 4-Hydroxyphenyl-Derivaten.
Reduktion: Bildung von N,N-Dibenzyl-3-(4-methoxyphenyl)propionamid.
Substitution: Bildung verschiedener substituierter Amide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Aufgrund seiner strukturellen Ähnlichkeit mit bekannten bioaktiven Verbindungen als potenzieller Wirkstoffkandidat untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid ist nicht gut dokumentiert. Basierend auf seiner Struktur ist es wahrscheinlich, dass es durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Zielmolekülen interagiert. Die Methoxyphenylgruppe kann die Bindung an bestimmte Enzyme oder Rezeptoren erleichtern, während der Dibenzylaminanteil die Lipophilie und die Membranpermeabilität erhöhen könnte.
Wirkmechanismus
The mechanism of action of (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dibenzyl-3-(4-hydroxyphenyl)prop-2-enamid: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
N,N-Dibenzyl-3-(4-chlorphenyl)prop-2-enamid: Enthält ein Chloratom anstelle einer Methoxygruppe.
N,N-Dibenzyl-3-(4-methylphenyl)prop-2-enamid: Weist eine Methylgruppe anstelle der Methoxygruppe auf.
Einzigartigkeit
(2E)-N,N-Dibenzyl-3-(4-methoxyphenyl)prop-2-enamid ist einzigartig aufgrund des Vorhandenseins der Methoxygruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Methoxygruppe kann an Wasserstoffbrückenbindungen teilnehmen und die Löslichkeit der Verbindung sowie die Wechselwirkung mit biologischen Zielmolekülen beeinflussen.
Eigenschaften
Molekularformel |
C24H23NO2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+ |
InChI-Schlüssel |
VOMVRKKXSHTKBS-SAPNQHFASA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)

![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
